bacitracin b2 chemical structure and molecular weight analysis
bacitracin b2 chemical structure and molecular weight analysis
Structural Elucidation and Molecular Weight Analysis of Bacitracin B2: A Comprehensive LC-MS/MS Methodology
Executive Summary
Bacitracin is a complex mixture of cyclic polypeptide antibiotics synthesized non-ribosomally by Bacillus licheniformis and Bacillus subtilis. While Bacitracin A constitutes the primary microbiologically active component, the complex contains numerous minor variants, including Bacitracin B1, B2, and B3, which are critical for comprehensive quality control and pharmacological profiling. As a Senior Application Scientist, I have structured this technical guide to decode the chemical architecture of Bacitracin B2. By exploring the causality behind high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, this whitepaper provides a self-validating framework for the precise molecular weight determination and structural elucidation of this specific polypeptide isomer.
Chemical Architecture and Structural Divergence
Bacitracin B2 is a structural analog of Bacitracin A, sharing the same fundamental macrocyclic heptapeptide core and a linear side chain terminating in a thiazoline ring[1]. The structural divergence lies in a highly specific amino acid substitution: the replacement of an Isoleucine (Ile) residue with a Valine (Val) residue[2].
Specifically, while Bacitracin A contains Isoleucine at both the N-terminus and within the cyclic ring, Bacitracin B2 retains the N-terminal Isoleucine but features a Valine substitution within the cyclic ring (designated as position X=Val, Y=Ile)[3]. Because Valine ( C5H11NO2 ) has one less methylene ( −CH2− ) group than Isoleucine ( C6H13NO2 ), this substitution results in a precise mass shift of -14.015 Da compared to Bacitracin A.
Table 1: Physicochemical Properties of Bacitracin B2
| Parameter | Value | Reference |
| Molecular Formula | C65H101N17O16S | [4] |
| Average Molecular Weight | 1408.67 g/mol | [4] |
| Monoisotopic Mass | 1407.733 Da | [5] |
| Sequence Variance (vs. Bacitracin A) | Valine substitution in the cyclic ring (X=Val) | [3] |
| Defined Stereocenters | 14 | [4] |
Causality in Analytical Method Design
To accurately isolate and characterize Bacitracin B2 from its structural isomers (B1 and B3), the analytical workflow must be engineered to exploit subtle hydrophobic and mass-to-charge differences.
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Chromatographic Strategy: Polypeptide antibiotics are massive, highly polar molecules that suffer from secondary interactions with free silanols on standard silica columns, leading to severe peak tailing. Therefore, we utilize an end-capped, peptide-specific C18 column (e.g., Waters Peptide BEH C18). The bridged ethylsiloxane hybrid (BEH) particle technology accommodates the 1.4 kDa cyclic peptide, preventing size-exclusion effects and ensuring sharp elution profiles[6].
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Mobile Phase Chemistry: The integration of 0.1% formic acid in both the aqueous and organic (acetonitrile) mobile phases is a non-negotiable parameter. Formic acid acts as an ion-pairing agent to improve chromatographic peak shape and, crucially, provides the abundant protons necessary to efficiently drive the formation of [M+H]+ and [M+2H]2+ precursor ions during positive Electrospray Ionization (ESI+)[6].
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Matrix Decomplexation (SPE): Biological matrices (such as fermentation broths or animal feeds) contain high concentrations of metal ions (like Zn2+ ) and proteins that cause severe ion suppression. We employ a Solid-Phase Extraction (SPE) step using an EDTA wash. EDTA chelates the metal ions, breaking the Bacitracin-Zinc complexes, allowing the free Bacitracin B2 peptide to be retained on the C18 cartridge while polar interferences are washed away[6].
Experimental Protocol: Self-Validating LC-Q-TOF-MS Workflow
The following step-by-step methodology outlines the extraction, separation, and structural confirmation of Bacitracin B2.
System Suitability & Self-Validation Check: Before processing unknown samples, the system must be validated by injecting a USP-grade Bacitracin complex reference standard. The system is only considered valid if the chromatographic resolution ( Rs ) between the isobaric isomers Bacitracin B1, B2, and B3 is ≥1.5 , ensuring that subsequent MS/MS spectra are not contaminated by co-eluting epimers.
Step 1: Matrix Extraction & Chelation
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Weigh 50 mg of the sample matrix into a 50 mL centrifuge tube.
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Add 10 mL of an extraction solvent comprising Acetonitrile:Methanol:15% Ammonia solution (1:1:1, v:v:v) to disrupt peptide-protein binding[6].
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Sonicate for 15 minutes, then centrifuge at 8,000 rpm for 10 minutes.
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Dilute 1 mL of the supernatant with 4 mL of 1.5 mmol/L EDTA solution (pH 7.0) to chelate residual zinc and free the polypeptide[6].
Step 2: Solid-Phase Extraction (SPE) Cleanup
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Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of LC-MS grade water.
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Load the EDTA-treated sample extract onto the cartridge at a flow rate of 1 mL/min.
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Wash with 5 mL of 5% Methanol in water to elute polar impurities.
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Elute the Bacitracin complex with 5 mL of 0.1% Formic acid in Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Mobile Phase A.
Step 3: UHPLC Separation
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Inject 5 µL of the reconstituted sample onto a Waters Peptide BEH C18 column (150 mm × 2.1 mm, 1.7 µm).
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Apply a linear gradient elution at 0.3 mL/min using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Ramp from 10% B to 60% B over 15 minutes[6].
Step 4: High-Resolution Mass Spectrometry (HRMS)
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Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode.
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Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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Isolate the monoisotopic precursor ion for Bacitracin B2 at m/z 1408.7 [M+H]+ and subject it to Collision-Induced Dissociation (CID) using a collision energy of 40 V[3].
Mass Spectrometric Fragmentation Mechanics
The structural elucidation of Bacitracin B2 relies on mapping its fragmentation pathways during CID. The N-terminal thiazoline ring and the peptide bonds are the primary sites of structural lability.
When the isolated precursor ion ( m/z 1408.7) undergoes fragmentation, the cleavage of the N-terminal Isoleucine produces characteristic fragment ions that differentiate Bacitracin B2 from its isomers[3]. Furthermore, the presence of Valine in the cyclic ring (replacing Isoleucine) is definitively confirmed by the detection of the m/z 855 fragment ion. This specific ion represents the intact cyclic heptapeptide ring containing Valine after the linear side chain has been cleaved off, serving as the ultimate structural fingerprint for Bacitracin B2[7].
Table 2: Diagnostic LC-MS/MS Parameters for Bacitracin B2
| Analytical Parameter | Specification |
| Ionization Mode | ESI Positive (ESI+) |
| Target Precursor Ion | m/z 1408.7 [M+H]+ |
| Diagnostic Ring Fragment | m/z 855 (Indicates Valine in the cyclic ring) |
| Linear Chain Fragments | m/z 270, 253, 72 (Indicates R=H, non-methylated) |
Visualizing the Analytical Workflow
Analytical workflow for the LC-MS/MS structural elucidation of Bacitracin B2.
References
- BACITRACIN B2 - gsrs, NIH PubChem,
- Bacitracin B2 (Ikai et al.), NIH PubChem,
- Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry, NIH PMC,
- Optimal conditions for determination of bacitracin, bacitracin zinc and bacitracin methylene disalicylate in animal feed by ultra-performance liquid tandem mass spectrometry, PubMed,
- Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry, ResearchG
- Determination of Polypeptide Antibiotic Residues in Food of Animal Origin by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry, MDPI,
- Total structures and antimicrobial activity of bacitracin minor components, PubMed,
Sources
- 1. Determination of Polypeptide Antibiotic Residues in Food of Animal Origin by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bacitracin B2 (Ikai et al.) | C65H101N17O16S | CID 155886877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimal conditions for determination of bacitracin, bacitracin zinc and bacitracin methylene disalicylate in animal feed by ultra-performance liquid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
